Mass Spectrometric Differentiation: +2 Da Shift Enables Unambiguous Analyte Resolution
The incorporation of two 13C atoms into the phenylacetaldehyde molecule provides a distinct +2 Da mass shift compared to the unlabeled analyte (C8H8O, monoisotopic mass 120.06 Da). This is a fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) and is the primary source of its quantitative power. Unlike a non-isotopic analog, this shift ensures that the internal standard and analyte peaks are well-resolved in the mass dimension, even though they are chemically identical and co-elute chromatographically . The resulting +2 m/z shift of the molecular ion peak is a definitive and verifiable characteristic for method validation .
| Evidence Dimension | Mass-to-charge ratio (m/z) of the molecular ion [M]+• |
|---|---|
| Target Compound Data | Calculated monoisotopic mass of 122.08 Da, yielding an m/z shift of +2.02 |
| Comparator Or Baseline | Unlabeled phenylacetaldehyde with a calculated monoisotopic mass of 120.06 Da |
| Quantified Difference | +2.02 m/z units |
| Conditions | Electron ionization (EI) GC-MS or electrospray ionization (ESI) LC-MS analysis of the underivatized compound. |
Why This Matters
This predictable and verifiable mass shift is the basis for the compound's utility; it is the single most important parameter for its selection as a quantitative internal standard over any non-isotopic alternative.
